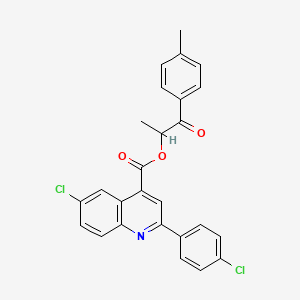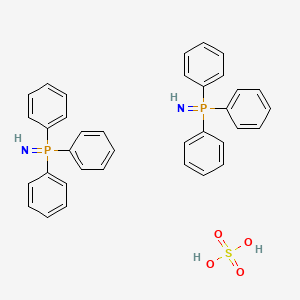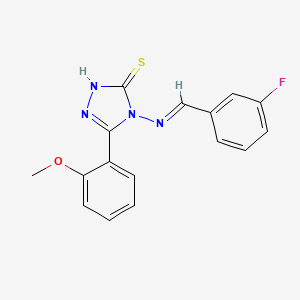
1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2-(4-clorofenil)quinolina-4-carboxilato de 1-oxo-1-(p-tolil)propan-2-ilo es un complejo compuesto orgánico que presenta un núcleo de quinolina con varios sustituyentes
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-2-(4-clorofenil)quinolina-4-carboxilato de 1-oxo-1-(p-tolil)propan-2-ilo típicamente involucra reacciones orgánicas de varios pasos. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto organoboro . Esta reacción es conocida por sus condiciones suaves y alta tolerancia a los grupos funcionales.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la reacción de acoplamiento de Suzuki–Miyaura para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para identificar los mejores catalizadores y condiciones de reacción, así como el desarrollo de procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-2-(4-clorofenil)quinolina-4-carboxilato de 1-oxo-1-(p-tolil)propan-2-ilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halógenos en presencia de un catalizador como el cloruro de hierro o aluminio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de N-óxido de quinolina, mientras que la reducción podría producir varios derivados de hidroquinolina.
Aplicaciones Científicas De Investigación
6-Cloro-2-(4-clorofenil)quinolina-4-carboxilato de 1-oxo-1-(p-tolil)propan-2-ilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano o anticancerígeno.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-(4-clorofenil)quinolina-4-carboxilato de 1-oxo-1-(p-tolil)propan-2-ilo implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. El mecanismo exacto dependería de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de quinolina: Estos compuestos comparten el núcleo de quinolina y pueden tener actividades biológicas similares.
Derivados de clorofenilo: Estos compuestos contienen grupos clorofenilo y pueden exhibir reactividad química similar.
Singularidad
6-Cloro-2-(4-clorofenil)quinolina-4-carboxilato de 1-oxo-1-(p-tolil)propan-2-ilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
355420-57-4 |
|---|---|
Fórmula molecular |
C26H19Cl2NO3 |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Cl2NO3/c1-15-3-5-18(6-4-15)25(30)16(2)32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14,16H,1-2H3 |
Clave InChI |
UVQGGTBAXDVRLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12044995.png)



![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)
![4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12045051.png)
![Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)

